2-(3-(Bromomethyl)phenyl)pyrazine

Reaction kinetics Leaving group ability SN2 reactivity

2-(3-(Bromomethyl)phenyl)pyrazine is a heterocyclic building block featuring a pyrazine ring linked to a phenyl group substituted with a reactive bromomethyl moiety at the meta-position. With the molecular formula C11H9BrN2 and a molecular weight of 249.11 g/mol, this compound serves as a versatile electrophile in nucleophilic substitution reactions, enabling the introduction of the 3-(pyrazin-2-yl)benzyl scaffold into more complex structures.

Molecular Formula C11H9BrN2
Molecular Weight 249.11 g/mol
Cat. No. B8809888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Bromomethyl)phenyl)pyrazine
Molecular FormulaC11H9BrN2
Molecular Weight249.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=NC=CN=C2)CBr
InChIInChI=1S/C11H9BrN2/c12-7-9-2-1-3-10(6-9)11-8-13-4-5-14-11/h1-6,8H,7H2
InChIKeySPJUDCNSCRCKDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-(Bromomethyl)phenyl)pyrazine (CAS 1313237-40-9): A Reactive Pyrazine Building Block for Medicinal Chemistry and Targeted Synthesis


2-(3-(Bromomethyl)phenyl)pyrazine is a heterocyclic building block featuring a pyrazine ring linked to a phenyl group substituted with a reactive bromomethyl moiety at the meta-position [1]. With the molecular formula C11H9BrN2 and a molecular weight of 249.11 g/mol, this compound serves as a versatile electrophile in nucleophilic substitution reactions, enabling the introduction of the 3-(pyrazin-2-yl)benzyl scaffold into more complex structures . The pyrazine ring, an electron-deficient aromatic system, influences the electronic properties of the molecule [2], while the benzylic bromide provides a strategic handle for further derivatization in the synthesis of kinase inhibitors and other bioactive molecules.

Why 2-(3-(Bromomethyl)phenyl)pyrazine Cannot Be Simply Swapped for Other Pyrazine or Benzyl Halide Building Blocks


Substituting 2-(3-(Bromomethyl)phenyl)pyrazine with a close analog—such as its chloromethyl counterpart, a positional isomer, or a pyrazine-lacking benzyl bromide—introduces significant and quantifiable reactivity differences that can derail synthetic outcomes [1]. The bromine leaving group exhibits substantially faster nucleophilic displacement kinetics than chlorine, a property rooted in the weaker carbon-bromine bond [2]. Furthermore, the electron-withdrawing pyrazine ring modulates the reactivity of the benzylic position, and the meta-substitution pattern dictates the geometry and electronic distribution of the final product [3]. Using a generic alternative without accounting for these factors risks lower coupling yields, altered reaction selectivity, and failure to achieve the desired molecular topology in structure-activity relationship (SAR) studies.

Quantitative Differentiation: 2-(3-(Bromomethyl)phenyl)pyrazine vs. Closest Analogs


Nucleophilic Substitution Reactivity: 2-(3-(Bromomethyl)phenyl)pyrazine vs. 2-(3-(Chloromethyl)phenyl)pyrazine

The bromomethyl group in 2-(3-(bromomethyl)phenyl)pyrazine undergoes nucleophilic substitution significantly faster than the chloromethyl analog 2-(3-(chloromethyl)phenyl)pyrazine (CAS 342025-46-1). This is a direct consequence of the carbon-bromine bond being weaker and bromide being a better leaving group. In general benzylic systems, benzyl bromide reacts 40–60 times faster than benzyl chloride in SN2 displacements under comparable conditions [1]. The pyrazine ring's electron-withdrawing effect further enhances this reactivity at the benzylic carbon, making the target compound a more efficient electrophile for coupling reactions.

Reaction kinetics Leaving group ability SN2 reactivity

Meta-Substitution Architecture: 2-(3-(Bromomethyl)phenyl)pyrazine vs. Ortho- and Para-Positional Isomers

The bromomethyl group at the meta-position of the phenyl ring in 2-(3-(bromomethyl)phenyl)pyrazine produces a distinct molecular geometry compared to ortho- or para-substituted isomers . Computational descriptors from PubChem show that the meta configuration yields a specific spatial orientation of the pyrazine ring relative to the electrophilic bromomethyl carbon, with a rotational bond count of 2 and a defined 3D geometry [1]. This topology is critical for matching the binding topology of target proteins, as evidenced by the use of 3-(pyrazin-2-yl)benzyl fragments in pan-Pim kinase inhibitor series where the meta substitution was essential for activity .

Positional isomerism Molecular topology Structure-activity relationship

Electronic Activation by the Pyrazine Ring: 2-(3-(Bromomethyl)phenyl)pyrazine vs. Unsubstituted Benzyl Bromide

The pyrazine ring in 2-(3-(bromomethyl)phenyl)pyrazine is an electron-deficient heterocycle with two nitrogen atoms that lowers the π-electron density of the attached phenyl ring [1]. This electronic effect increases the electrophilicity of the benzylic carbon relative to unsubstituted benzyl bromide (C6H5CH2Br). A more electrophilic benzylic center accelerates nucleophilic attack, providing a synthetically useful enhancement in reactivity without requiring additional activating groups [2]. This activation is particularly valuable when coupling with weaker or sterically hindered nucleophiles.

Electron-withdrawing effect Reactivity tuning Heterocyclic chemistry

Fragment Versatility: Direct Use as a Pan-Kinase Inhibitor Precursor vs. Alternative Building Blocks

The 3-(pyrazin-2-yl)benzyl fragment is a validated scaffold in kinase inhibitor design. A series of 5-(3-(pyrazin-2-yl)benzylidene)thiazolidine-2,4-dione derivatives—directly accessible from 2-(3-(bromomethyl)phenyl)pyrazine via substitution and subsequent condensation—exhibited pan-Pim kinase inhibitory activity with the most potent compound (5i) achieving an EC50 of 0.8 µM in the MV4-11 leukemia cell line . In contrast, analogs lacking the pyrazine ring or bearing alternative heterocycles (e.g., pyridine) showed reduced potency, highlighting the privileged nature of the pyrazine sub-structure [1]. The bromomethyl handle is the enabling feature for rapid diversification of this validated pharmacophore.

Kinase inhibitor fragment Medicinal chemistry Pim kinase

Computational Property Profile: Physicochemical Differentiation from 2-(3-(Chloromethyl)phenyl)pyrazine

Beyond reactivity, the bromine atom confers distinct physicochemical properties compared to the chlorine analog. 2-(3-(Bromomethyl)phenyl)pyrazine has a molecular weight of 249.11 g/mol and an exact mass of 247.99491 Da, while 2-(3-(chloromethyl)phenyl)pyrazine weighs 204.65 g/mol [1]. The heavier bromine atom results in a higher logP and increased polarizability, which can influence membrane permeability and target binding [2]. For researchers tracking reaction progress by mass spectrometry, the distinctive bromine isotope pattern (1:1 ratio for 79Br:81Br) provides an unambiguous mass signature, facilitating monitoring and purity assessment.

Physicochemical properties ADME prediction Lead optimization

Optimal Use Cases for 2-(3-(Bromomethyl)phenyl)pyrazine in Drug Discovery and Chemical Biology


Rapid Diversification of Pan-Pim Kinase Inhibitor Series

The bromomethyl handle enables efficient coupling with thiazolidine-2,4-dione or similar nucleophilic scaffolds to generate 5-benzylidene derivatives with demonstrated pan-Pim kinase inhibitory activity (best EC50 = 0.8 µM in MV4-11 cells) . The meta-substitution pattern of the pyrazine ring is essential for maintaining the correct molecular geometry for target engagement, and the bromine leaving group ensures high-yielding conjugation under mild conditions, making this compound ideal for parallel medicinal chemistry efforts.

Synthesis of PROTAC Degraders Requiring Heterobifunctional Linkers

2-(3-(Bromomethyl)phenyl)pyrazine serves as a strategic intermediate for constructing PROTAC linker arms. The benzylic bromide reacts selectively with amine or thiol nucleophiles on a target ligand, while the pyrazine nitrogen atoms can participate in metal coordination or hydrogen bonding for E3 ligase recruitment. The 25.8 Ų TPSA and logP of 2.0 provide favorable physicochemical properties for maintaining drug-likeness of the final degrader [1]. Similar bromomethyl-pyrazine building blocks have been deployed in PROTAC development [2].

Structure-Activity Relationship (SAR) Studies Around CNS-Active Pyrazine Derivatives

Pyrazine-containing compounds are historically significant in CNS drug discovery, with multiple pyrazine-based drugs targeting neurological disorders. The 3-(pyrazin-2-yl)benzyl bromide scaffold enables systematic exploration of the benzyl position in known CNS pharmacophores, where the electron-deficient pyrazine ring modulates receptor binding . The bromine atom can be readily displaced by amines, alcohols, or thiols to generate focused libraries for evaluating the impact of linker composition on blood-brain barrier penetration.

Quote Request

Request a Quote for 2-(3-(Bromomethyl)phenyl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.